SPDP-PEG36-NHS ester
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Overview
Description
SPDP-PEG36-NHS ester, also known as succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-N-hydroxysuccinimide ester, is an amphiphilic, water-soluble polyethylene glycolylation reagent. It is designed to crosslink amines and free thiols. The compound is composed of a polyethylene glycol chain with 36 units, an orthopyridyl disulfide group, and an N-hydroxysuccinimidyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG36-NHS ester involves the reaction of orthopyridyl disulfide with polyethylene glycol and N-hydroxysuccinimidyl ester. The orthopyridyl disulfide reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG36-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimidyl ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The orthopyridyl disulfide group reacts with sulfhydryl groups to form disulfide bonds.
Common Reagents and Conditions
Reagents: Primary amines, sulfhydryl-containing compounds.
Conditions: Reactions are typically carried out in aqueous media at ambient temperature.
Major Products Formed
Amide Bonds: Formed from the reaction of N-hydroxysuccinimidyl ester with primary amines.
Disulfide Bonds: Formed from the reaction of orthopyridyl disulfide with sulfhydryl groups.
Scientific Research Applications
SPDP-PEG36-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
SPDP-PEG36-NHS ester exerts its effects through the formation of stable amide and disulfide bonds. The orthopyridyl disulfide group reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds. These reactions enable the compound to crosslink amines and thiols, facilitating the formation of bioconjugates and other complex molecules .
Comparison with Similar Compounds
SPDP-PEG36-NHS ester is unique due to its amphiphilic nature and water solubility, which prevent hydrophobicity-triggered precipitation of conjugated compounds. Similar compounds include:
SPDP-dPEG4-NHS ester: A shorter polyethylene glycol chain version of this compound.
Maleimide-PEG8-succinimidyl ester: Another polyethylene glycolylation reagent with different reactive groups.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: A related compound with similar reactive groups but without the polyethylene glycol chain.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H161N3O41S2/c91-83(7-82-132-133-84-3-1-2-8-89-84)88-9-11-96-13-15-98-17-19-100-21-23-102-25-27-104-29-31-106-33-35-108-37-39-110-41-43-112-45-47-114-49-51-116-53-55-118-57-59-120-61-63-122-65-67-124-69-71-126-73-75-128-77-79-130-81-80-129-78-76-127-74-72-125-70-68-123-66-64-121-62-60-119-58-56-117-54-52-115-50-48-113-46-44-111-42-40-109-38-36-107-34-32-105-30-28-103-26-24-101-22-20-99-18-16-97-14-12-95-10-6-87(94)131-90-85(92)4-5-86(90)93/h1-3,8H,4-7,9-82H2,(H,88,91) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABNPFOTLJRLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H161N3O41S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1969.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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